Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate is a synthetic organic compound featuring a methoxy group, a trifluoromethyl group, and a sulfanyl group attached to a benzoate structure. This compound is noteworthy for its potential applications in various fields, including pharmaceuticals and materials science due to its unique chemical properties.
The compound can be synthesized through various chemical reactions involving starting materials such as benzoic acid derivatives and reagents that introduce the methoxy, trifluoromethyl, and sulfanyl groups. The synthesis methods often leverage established organic chemistry techniques, including nucleophilic substitution and electrophilic aromatic substitution.
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate belongs to the class of benzoates, which are esters derived from benzoic acid. It is characterized by the presence of functional groups that enhance its reactivity and potential biological activity.
The synthesis of methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate typically involves the following steps:
The reaction conditions often include solvent choice, temperature control, and reaction time optimization to maximize yield and purity. For instance, using dichloromethane as a solvent can facilitate better solubility and reaction kinetics.
Key structural data includes:
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate participates in various chemical reactions typical for esters and aromatic compounds, including:
The reaction mechanisms typically involve transition states that are stabilized by the electron-donating effects of the methoxy group, which enhances electrophilicity at ortho and para positions relative to itself.
The mechanism by which methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate exerts its effects (e.g., in biological systems) may involve:
Quantitative structure-activity relationship studies may provide insights into how variations in substituents affect biological potency.
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate has potential applications in:
The strategic incorporation of the SCF₃ group into aromatic systems emerged from parallel advances in trifluoromethylation chemistry and heteroaromatic pharmacology. Early electrophilic trifluoromethylating reagents developed by Umemoto (S-trifluoromethyl dibenzothiophenium salts) and Togni (hypervalent iodine reagents) enabled efficient CF₃ transfer to nucleophiles but faced limitations in SCF₃ introduction [2]. The seminal discovery by Yagupolskii (1984) that diarylsulfonium salts could facilitate electrophilic SCF₃ transfer initiated focused research on shelf-stable reagents [2] [6]. By the 2000s, commercially available SCF₃ transfer agents like Shibata’s fluorinated Johnson-type reagents allowed direct functionalization of benzoate precursors, overcoming earlier yield and stability challenges [2].
Table 1: Key Reagent Development Milestones Enabling SCF₃-Benzoate Synthesis
Year | Reagent/Technology | Innovation | Impact on Benzoate Chemistry |
---|---|---|---|
1984 | Yagupolskii's Ar₂SCF₃⁺ | First electrophilic SCF₃ transfer | Enabled SCF₃ functionalization of thiophenols |
1990s | Umemoto's S-CF₃ dibenzothiophenium salts | Tunable electrophilicity via nitro-substitution | Broadened substrate scope to electron-deficient aromatics |
2006 | Togni's hypervalent iodine reagents | Mild CF₃/SCF₃ transfer to C- and O-nucleophiles | Facilitated carboxylate-compatible reactions |
2008 | Shibata’s fluorinated Johnson reagents | High-yielding SCF₃ transfer to β-ketoesters | Enabled quaternary C-SCF₃ benzoate synthesis |
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate represents an evolutionary advancement from simple SCF₃-arenes. Its molecular architecture combines three critical features: (1) The benzoate ester providing a metabolically labile prodrug unit; (2) The 3-methoxy group modulating electron density and H-bond capacity; and (3) The 5-SCF₃ moiety conferring high lipophilicity (π=+1.44) and steric bulk [4] [6]. This triad enables precise logP adjustments (ΔlogP ≈ +0.8 per SCF₃) while maintaining conformational flexibility essential for receptor binding [1].
Multifunctional benzoates serve as privileged scaffolds in drug design due to their capacity for simultaneous electronic, steric, and solubility modifications. Methyl 3-methoxy-5-SCF₃-benzoate exemplifies this versatility:
Table 2: Aromatic Ring Properties Influencing Bioactivity (MD Simulation Data) [4]
Substituent Pattern | H-Bond Acceptor Availability (%) | H-Bond Residence Time (ps) | Solvent Accessible SA (Ų) |
---|---|---|---|
Benzoate (unsubstituted) | 64.2 | 3.7 | 198.3 |
3-Methoxy-benzoate | 78.5 (carbonyl) + 35.1 (methoxy) | 4.2 + 2.1 | 205.7 |
5-CF₃-benzoate | 63.8 | 3.9 | 221.4 |
5-SCF₃-benzoate | 67.3 | 4.5 | 215.2 |
The SCF₃ group’s role extends beyond passive lipophilicity enhancement. Its conformational flexibility (C-S bond rotation barrier ≈ 3–5 kcal/mol) allows adaptive binding in enzyme pockets, while the sulfur atom exhibits weak halogen-bond acceptor capability (binding energy ≈ -1.8 kcal/mol with iodinated aromatics) [4]. These properties underpin the scaffold’s utility in CNS agents and antivirals, where balanced blood-brain barrier penetration and target engagement are critical.
Despite synthetic advances, fundamental knowledge gaps limit rational deployment of SCF₃-benzoates in drug design:
Table 3: Critical Research Gaps in SCF₃-Benzoate Pharmacology
Knowledge Gap | Experimental Challenge | Potential Approach |
---|---|---|
SCF₃ weak intermolecular forces | Detection of dispersive interactions in proteins | Protein-ligand X-ray/neutron diffraction |
Hydrolysis kinetics | Differentiating esterase vs. pH-dependent pathways | Isotope-labeled tracer studies in mycobacteria |
Conformational effects | Predicting carboxylate twist angles | Torsional profiling via QM/MM metadynamics |
Bioactivation potential | Establishing reductase susceptibility | Enzymatic screening with nitroreductase panels |
The scaffold’s unexplored potential in allosteric GPCR modulation is particularly significant. Recent 3D pharmacophore models indicate SCF₃ groups occupy unexplored chemical space in biased ligand design, but dynamic sampling of their interactions with transmembrane domains is computationally intensive (>100ns MD required) [1]. Addressing these gaps requires integrated synthetic, computational, and biophysical methodologies to unlock the compound’s full therapeutic potential.
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8